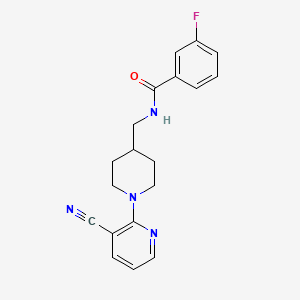

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-fluorobenzamide

Description

N-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-fluorobenzamide is a synthetic small molecule featuring a piperidine core substituted with a 3-cyanopyridyl group at the 1-position and a benzamide moiety at the 4-position via a methyl linker. The benzamide ring is further functionalized with a fluorine atom at the 3-position.

Properties

IUPAC Name |

N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O/c20-17-5-1-3-15(11-17)19(25)23-13-14-6-9-24(10-7-14)18-16(12-21)4-2-8-22-18/h1-5,8,11,14H,6-7,9-10,13H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOJCFYQTVMUEML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)F)C3=C(C=CC=N3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions, including cyclization and substitution reactions.

Introduction of the Cyanopyridine Group: The cyanopyridine group is introduced via nucleophilic substitution reactions.

Attachment of the Fluorobenzamide Moiety: The final step involves coupling the piperidine intermediate with 3-fluorobenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, high-purity reagents, and controlled reaction conditions to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-fluorobenzamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table provides a structural and functional comparison of N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-fluorobenzamide with analogous compounds identified in the literature:

Key Structural and Functional Insights :

Piperidine-Benzamide Derivatives: The target compound shares a piperidine-benzamide scaffold with B7 and 5-fluoro-4-(3-oxo...)benzamide . However, the 3-cyanopyridyl group in the target compound distinguishes it from B7’s pyrazole and the triazolo-pyridine in ’s compound.

Opioid Analogs: Fentanyl derivatives (e.g., 4'-methyl acetyl fentanyl) feature piperidine-acetamide backbones optimized for opioid receptor binding . In contrast, the target compound’s benzamide linkage and cyanopyridyl group likely direct it toward non-opioid targets.

Heterocyclic Modifications :

- Goxalapladib incorporates a naphthyridine core, which broadens π-π stacking interactions compared to the simpler benzamide in the target compound .

Electron-Withdrawing Groups :

- The 3-fluorobenzamide moiety in the target compound is analogous to the 2-fluorobenzamide in B7 . Both substituents improve metabolic stability, but the 3-fluoro position may reduce steric hindrance compared to ortho-substituted analogs.

Research Findings and Limitations

- Structural Advantages: The target compound’s 3-cyanopyridyl group may enhance binding to kinases or GPCRs due to its polarity, as seen in pyridine-containing drugs like crizotinib .

Biological Activity

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-fluorobenzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 440.44 g/mol. The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity.

Key Structural Features

| Feature | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 440.44 g/mol |

| Molecular Formula | C19H19F3N4O3S |

This compound exhibits various biological activities, including:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in cancer progression, particularly farnesyltransferase, which plays a crucial role in the post-translational modification of proteins involved in cell signaling pathways .

- Anticancer Properties : Research indicates that this compound may possess anticancer properties by targeting specific pathways involved in tumor growth and metastasis. For instance, it has been identified as a potent inhibitor of human farnesyltransferase (hFTase) with an IC50 value as low as 25 nM .

Case Studies

Several studies have explored the efficacy of this compound in various cellular models:

- Study 1 : A study demonstrated that the compound inhibited cell proliferation in breast cancer cell lines, suggesting its potential use as a therapeutic agent against hormone-responsive tumors.

- Study 2 : In vitro assays revealed that the compound effectively induces apoptosis in leukemia cell lines, highlighting its role as a pro-apoptotic agent .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | hFTase IC50 = 25 nM | |

| Cell Proliferation | Reduced in breast cancer cells | |

| Apoptosis Induction | Increased apoptosis in leukemia |

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Piperidine Ring : This is achieved through cyclization reactions starting from suitable precursors.

- Introduction of Cyanopyridine Moiety : Accomplished via nucleophilic substitution reactions.

- Coupling with Benzamide Group : Involves amide bond formation to complete the structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.